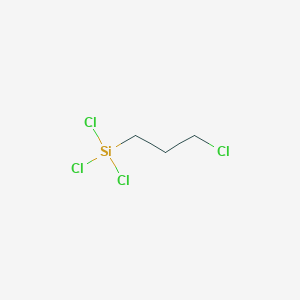

3-Chloropropyltrichlorosilane

Beschreibung

Historical Context and Evolution of Organosilicon Chemistry Research

The field of organosilicon chemistry, which studies compounds containing carbon-silicon bonds, officially began in 1863 when Charles Friedel and James Crafts achieved the first synthesis of an organosilicon compound, tetraethylsilane. magtech.com.cnnih.govstarshinechemical.com This breakthrough marked the genesis of a new branch of chemistry. magtech.com.cn For several decades following this discovery, research focused on synthesizing simple organosilicon compounds. magtech.com.cn A pivotal era of growth occurred between 1904 and 1944, largely driven by the extensive and foundational work of English chemist Frederic Kipping. starshinechemical.comresearchgate.net Kipping synthesized a wide array of organosilicon compounds, introduced the term "silicone," and his use of the Grignard reaction to produce hydrolyzable silanes became a cornerstone for the future silicone industry. starshinechemical.com

The 1940s heralded a significant shift from academic exploration to industrial application, spurred by the recognition of the potential of polymeric organosilicon compounds. magtech.com.cnchemicalbook.com Researchers like J.F. Hyde at Corning Glass Company and Eugene G. Rochow at General Electric pioneered the development of silicone resins, coatings, and polymers. magtech.com.cn The major industrial turning point was the development of the "direct process" (or Müller-Rochow process) in the 1940s. chemicalbook.com This process, which involves the direct reaction of silicon with alkyl chlorides, enabled the cost-effective and large-scale production of organosilanes, forming the bedrock of the modern silicone industry. chemicalbook.com This industrialization paved the way for the synthesis and widespread use of specialized organosilicon compounds, including functionalized silanes like 3-chloropropyltrichlorosilane, which serve as vital intermediates in numerous advanced applications. researchgate.netchemicalbook.com

Significance of this compound in Modern Chemical Synthesis and Materials Science Research

This compound (CPTCS) is a highly reactive, bifunctional organosilicon compound that holds a position of considerable importance as a fundamental building block in modern chemical synthesis and materials science. cymitquimica.comdntb.gov.ua Its structure, featuring a reactive trichlorosilyl (B107488) (-SiCl₃) group at one end and a versatile chloropropyl group at the other, allows it to act as a molecular bridge between inorganic and organic materials. cymitquimica.com The high reactivity of the trichlorosilyl group, which readily undergoes hydrolysis in the presence of moisture to form silanol (B1196071) (-SiOH) groups, is central to its primary function. cymitquimica.com These silanol groups can then condense with hydroxyl groups on the surfaces of inorganic substrates like glass, silica (B1680970), and metal oxides, forming stable covalent siloxane (Si-O-Si) bonds.

This ability to functionalize surfaces makes CPTCS an indispensable intermediate in the production of a wide range of silane (B1218182) coupling agents. nih.govmerckmillipore.com By first anchoring to an inorganic surface, the compound exposes its chloropropyl group, which can then participate in further chemical reactions, such as nucleophilic substitution, to graft organic functionalities onto the surface. researchgate.netnih.gov This enhances adhesion and compatibility between dissimilar materials, a critical requirement in the manufacturing of composites, coatings, and adhesives. nih.govmdpi.com In materials science, this property is exploited for surface modification of nanoparticles to improve their stability and biocompatibility, and in electronics to modify gate insulators. google.comnih.gov Furthermore, CPTCS is a key precursor for synthesizing more complex and specialized organosilanes, such as 3-chloropropyltrialkoxysilanes, by reacting it with the corresponding alcohols. chemicalbook.commerckmillipore.commdpi.com

Current Research Landscape and Emerging Trends

The contemporary research landscape for this compound is focused on refining its synthesis for greater efficiency and exploring novel, high-performance applications in advanced materials and electronics. A significant trend is the development of more selective catalysts for its production. The industrial synthesis of CPTCS via the hydrosilylation of allyl chloride with trichlorosilane (B8805176) has traditionally relied on platinum-based catalysts, such as Speier's or Karstedt's catalysts. magtech.com.cnresearchgate.net However, these reactions often suffer from low selectivity and the formation of significant byproducts. magtech.com.cn Recent research has demonstrated that rhodium-based catalysts, specifically a Rh(I) complex, can achieve drastically improved efficiency and selectivity (>99%), representing a major advancement over conventional platinum catalysts. nih.govresearchgate.net Other studies focus on optimizing platinum catalysts, for example, using dichloro-bis(triphenylphosphine) platinum(II) to suppress side reactions and achieve high yields. fishersci.pt

In the realm of materials science and electronics, CPTCS is being actively investigated for its role in creating self-assembled monolayers (SAMs). Researchers are using CPTCS to functionalize the surface of silicon dioxide (SiO₂) gate insulators in organic field-effect transistors (OFETs). nih.gov The chloropropyl group introduces a significant dipole moment, which creates a built-in electric field that can shift the transistor's threshold voltage and enhance charge injection, thereby improving device performance. nih.gov Another emerging application is in environmental science, where CPTCS is being studied for its ability to agglomerate and fix microplastics in water. The compound's reactivity allows it to form a solid hybrid silica matrix in a water-induced sol-gel process, trapping microplastic particles for removal. sigmaaldrich.com Research also continues into its use for modifying polymer microfluidic devices, where it helps to reduce the non-specific adsorption of proteins, a critical factor in many bioanalytical applications. google.com

Scope and Objectives of the Research Outline

The scope of this article is to provide a focused and scientifically detailed examination of the chemical compound this compound. The objective is to present information strictly within the predefined structure, beginning with the historical development of the broader field of organosilicon chemistry to provide context. The core of the article will then detail the specific significance of this compound in contemporary chemical synthesis and materials science, highlighting its role as a key chemical intermediate. Following this, the article will explore the current research landscape, presenting detailed findings on emerging trends and novel applications. The content is based on authoritative sources and is intended to be scientifically accurate and informative, complete with data tables for physical properties and synthesis parameters. All information related to dosage, administration, or safety profiles has been expressly excluded to maintain a strict focus on the chemical and material science aspects of the compound.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2550-06-3 | google.com |

| Molecular Formula | C₃H₆Cl₄Si | google.com |

| Molecular Weight | 211.98 g/mol | google.com |

| Appearance | Colorless to pale-yellow liquid | starshinechemical.com |

| Density | 1.35 - 1.36 g/cm³ at 20-25°C | |

| Boiling Point | 181-182 °C | merckmillipore.com |

| Flash Point | 84 °C | starshinechemical.com |

| Refractive Index (n_D_²⁰) | 1.465 - 1.47 | starshinechemical.commerckmillipore.com |

| InChI Key | OOXSLJBUMMHDKW-UHFFFAOYSA-N | cymitquimica.com |

Table 2: Selected Catalytic Systems for the Synthesis of this compound

| Catalyst System | Key Features & Findings | Source(s) |

| Rhodium(I) Complex ([RhCl(dppbzF)]₂) | Achieves excellent selectivity (>99%) and high efficiency (Turnover Number: 140,000). Overcomes many limitations of conventional Pt catalysts. | nih.govresearchgate.net |

| Dichloro-bis(triphenylphosphine) platinum(II) ([Pt(PPh₃)₂Cl₂]) | Notably suppresses side reactions, leading to a high yield of the desired product. Optimal reaction temperature is around 30-160°C. | fishersci.pt |

| Chloroplatinic Acid with Amine Promoters | Diarylamines can act as promoters to improve the reaction. However, without promoters, this catalyst can lead to significant byproduct formation. |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

trichloro(3-chloropropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Cl4Si/c4-2-1-3-8(5,6)7/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXSLJBUMMHDKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Si](Cl)(Cl)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Cl4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027492 | |

| Record name | Trichloro(3-chloropropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2550-06-3 | |

| Record name | (3-Chloropropyl)trichlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2550-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloro(3-chloropropyl)silane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002550063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichloro(3-chloropropyl)silane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, trichloro(3-chloropropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloro(3-chloropropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro(3-chloropropyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICHLORO(3-CHLOROPROPYL)SILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1554E15C2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Kinetics of 3 Chloropropyltrichlorosilane

Primary Synthesis Routes to 3-Chloropropyltrichlorosilane

The dominant and most economically significant method for synthesizing this compound is the hydrosilylation of allyl chloride with trichlorosilane (B8805176). nih.govproquest.com This reaction is one of the most critical catalytic reactions in the silicon industry, with thousands of tons of this compound produced annually via this route. nih.govnih.gov

Hydrosilylation of Allyl Chloride with Trichlorosilane

The hydrosilylation of allyl chloride with trichlorosilane is an atom-efficient addition reaction that yields this compound. However, the reaction can be unselective, leading to the formation of byproducts. proquest.comnih.gov The success of this synthesis heavily depends on the catalytic system employed, as well as the optimization of reaction conditions to maximize the yield and selectivity of the desired product.

A variety of transition-metal catalysts, particularly those based on platinum and rhodium, have been extensively studied and utilized for the hydrosilylation of allyl chloride. nih.govresearchgate.net While platinum-based catalysts are conventional, they can have limitations regarding functional group compatibility. nih.govproquest.com This has spurred research into alternative catalysts, such as those based on rhodium, which have demonstrated improved efficiency and selectivity. nih.govproquest.com

Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity under mild reaction conditions.

A notable example of a homogeneous platinum catalyst is dichloro-bis(triphenylphosphine)platinum(II) ([Pt(PPh₃)₂Cl₂]). This catalyst is effective in promoting the regioselective addition of trichlorosilane to allyl chloride.

Rhodium-based homogeneous catalysts have emerged as highly efficient alternatives. For instance, the Rh(I) catalyst [RhCl(dppbzF)]₂ (where dppbzF is 1,2-bis(diphenylphosphino)-3,4,5,6-tetrafluorobenzene) has shown exceptional performance. nih.govproquest.comnih.gov This catalyst achieves a remarkably high turnover number (TON) of 140,000 and a selectivity greater than 99% for this compound, surpassing conventional platinum catalysts. nih.govproquest.comnih.gov A mechanistic study suggests that the electron-withdrawing nature of the dppbzF ligand stabilizes the Rh(I) species, thereby suppressing the formation of the main byproduct, trichloropropylsilane. nih.gov

| Catalyst | Turnover Number (TON) | Selectivity (%) | Yield (%) | Reference |

|---|---|---|---|---|

| [RhCl(dppbzF)]₂ | 140,000 | >99 | >95 | nih.govproquest.comnih.gov |

| [Pt(PPh₃)₂Cl₂] | Data not available | High regioselectivity | Data not available | |

| Rh complex with dppbz ligand | Data not available | Trace amounts of byproduct | >95 | nih.gov |

Heterogeneous catalysts, where the active catalytic species is supported on a solid material, offer the significant advantage of easy separation from the reaction mixture, which simplifies product purification and catalyst recycling. bohrium.com The commercial production of this compound often utilizes platinum supported on carbon (Pt/C) as a heterogeneous catalyst. bohrium.com

Research has also explored the use of platinum supported on other materials, such as styrene-divinylbenzene (SDB) copolymers. bohrium.com These supports can offer greater stability of catalytic activity compared to traditional active carbon supports. researchgate.net The performance of these catalysts is influenced by the properties of the support material, such as its porosity and surface area. bohrium.com

| Catalyst | Support | Key Findings | Reference |

|---|---|---|---|

| Platinum | Carbon (Pt/C) | Used in commercial production. | bohrium.com |

| Platinum | Styrene-divinylbenzene (SDB) copolymer | Shows greater stability of catalytic activity than Pt/C. | researchgate.net |

The yield and selectivity of the hydrosilylation of allyl chloride are highly dependent on the reaction conditions. Optimization of parameters such as temperature, pressure, and the molar ratio of reactants is crucial for an efficient process.

The optimal reaction temperature for the synthesis of this compound is generally in the range of 30-160°C. For the highly selective rhodium-catalyzed system using [RhCl(dppbzF)]₂, the reaction proceeds efficiently under these conditions.

The mode of substrate addition has also been identified as a critical factor influencing the outcome of the reaction. icm.edu.pl Furthermore, the use of promoters, such as diarylamines, can improve the reaction when using certain platinum catalysts. However, in the absence of such promoters, some platinum catalysts can lead to significant byproduct formation.

A study focusing on a platinum-catalyzed hydrosilylation in an ionic liquid-organic biphasic system demonstrated continuous operation for 48 hours at constant activity and selectivity. researchgate.net This approach not only allowed for enhanced selectivity but also enabled the use of simple platinum tetrachloride (PtCl₄) as the platinum source. researchgate.net

Kinetic studies provide valuable insights into the reaction mechanism and help in optimizing reaction conditions. For the hydrosilylation of allyl chloride with trichlorosilane catalyzed by dichloro-bis(triphenylphosphine)platinum(II) ([Pt(PPh₃)₂Cl₂]), kinetic studies have shown a pseudo-first-order dependence on the substrate concentration. The activation energy for this specific catalytic system has been determined to be 46.2 kJ/mol.

A detailed mechanistic study of platinum-catalyzed hydrosilylation has further developed the well-established Chalk–Harrod mechanism. acs.org This study concluded that the coordination strength of the olefin has a decisive effect on the reaction kinetics. acs.org

Byproduct Formation and Selectivity Control

The formation of these byproducts arises from competing side reactions. For instance, propene can be generated, which can then undergo subsequent hydrosilylation to form propyltrichlorosilane. The selectivity towards the desired this compound is therefore a critical performance indicator for the catalytic system.

| Component | Composition (wt. %) - After 30 hours | Composition (wt. %) - After 80 hours |

| Trichlorosilane | 2.6 | 2.5 |

| Allyl chloride | 0.3 | 0.2 |

| Tetrachlorosilane | 17.6 | 18.3 |

| Propyltrichlorosilane | 3.8 | 3.6 |

| This compound | 74.5 | 74.2 |

| Other | 1.2 | 1.2 |

This table presents typical product mixture compositions at different operating times, illustrating the presence of significant byproducts.

Controlling selectivity is paramount for an efficient process. This can be achieved through several strategies:

Catalyst Selection : The choice of catalyst and associated ligands is crucial. Rhodium(I) catalysts, for example, have demonstrated the ability to achieve over 99% selectivity, a significant improvement over conventional platinum catalysts. nih.govnih.gov

Reaction Conditions : Optimizing reaction parameters such as temperature, pressure, and reactant ratios is essential.

Catalyst Loading and Reaction Time : Careful control over the amount of catalyst used and the duration of the reaction can help to minimize the formation of side products like tetrachlorosilane.

Post-synthesis purification, typically involving fractional distillation under reduced pressure, is necessary to isolate the high-purity this compound from unreacted starting materials and byproducts.

Alternative Synthetic Approaches and Novel Catalytic Systems

While platinum-based catalysts have historically dominated the industrial synthesis of this compound, concerns over cost, limited functional group compatibility, and environmental impact have driven research into alternative methods. nih.gov

Development of Environmentally Benign Synthetic Protocols

A key trend in chemical manufacturing is the development of "green" synthesis routes that are more sustainable and environmentally friendly. In the context of hydrosilylation, this includes exploring transition-metal- and solvent-free methods. One novel approach utilizes catalytic amounts of sodium tert-butoxide (NaOᵗBu), an earth-abundant alkali metal Lewis base. rsc.org This system, using diphenylsilane (B1312307) as the silane (B1218182) source, enables the regioselective Markovnikov hydrosilylation of various alkenes in high yields without the need for transition metals or organic solvents. rsc.org While not yet specified for this compound, this methodology represents a significant step towards more environmentally benign synthetic protocols in the broader field of hydrosilylation. rsc.org

Exploration of Non-Precious Metal Catalysts in Hydrosilylation

The high cost and limited availability of precious metals like platinum and rhodium have spurred the exploration of catalysts based on more abundant and less expensive base metals. nih.gov Iron and nickel, in particular, have emerged as promising alternatives.

Iron-Based Catalysts : Iron pincer complexes, specifically those with phosphinite-iminopyridine (PNN) ligands, have been shown to be efficient and selective catalysts for the anti-Markovnikov hydrosilylation of alkenes. acs.org These iron-based systems exhibit excellent functional group tolerance, a significant advantage over some precious metal catalysts. acs.org The development of these catalysts offers a low-cost and more environmentally friendly alternative for industrial hydrosilylation processes. acs.org

Nickel-Based Catalysts : Nickel complexes have also been successfully employed for hydrosilylation reactions. Arene-supported cationic nickel allyl complexes, for example, can catalyze the hydrosilylation of olefins at room temperature. rsc.orgresearchgate.net Furthermore, N-heterocyclic carbene (NHC) complexes of nickel have been used to control the regioselectivity of hydrosilylation, favoring the formation of vinylsilanes. organic-chemistry.org These findings demonstrate the potential of nickel-based systems as viable, cost-effective alternatives to traditional platinum catalysts.

Continuous Flow Synthesis Methodologies

The synthesis of this compound via the hydrosilylation of allyl chloride with trichlorosilane has been adapted to continuous flow methodologies, offering advantages in terms of process control, safety, and consistency. Continuous processing, particularly in integrated loop-tube reactors, allows for steady-state operation with constant temperature and pressure parameters, leading to uniform product quality.

Research into continuous flow processes has demonstrated the viability of this approach for industrial-scale production. In one documented continuous process, reactants are fed into an integrated loop-tube reactor system. The process is initiated with a starting batch of reactants to commence the exothermic reaction, after which continuous feed rates are established to maintain steady production. One such process was operated for an extended period of 48 hours, demonstrating constant activity and selectivity without the need for additional platinum catalyst, indicating minimal catalyst leaching. researchgate.net

The operational parameters for a continuous hydrosilylation process in a loop-tube reactor can be precisely controlled. The temperature is typically maintained in a range of 60°C to 120°C. google.com The catalyst, often a platinum compound, is introduced continuously at a concentration sufficient to drive the reaction efficiently, for example, at a rate that results in approximately 30 ppm in the reaction mixture. google.com

Detailed findings from a continuous synthesis process are outlined in the following table, showcasing the feed rates of the reactants and catalyst to yield this compound.

Table 1: Continuous Synthesis Parameters for this compound

| Parameter | Value | Unit |

| Reactant Feed 1 | ||

| Compound | Allyl Chloride | |

| Continuous Addition Rate | 1000 | g/hour |

| Reactant Feed 2 | ||

| Compound | Trichlorosilane | |

| Continuous Addition Rate | 1770 | g/hour |

| Catalyst Feed | ||

| Type | Platinum Catalyst Solution | |

| Continuous Addition Rate | 8 | g/hour |

| Target Product | ||

| Compound | This compound |

Data sourced from patent literature describing a continuous hydrosilylation process. google.com

Chemical Reactivity and Derivatization of 3 Chloropropyltrichlorosilane

Reactions at the Silicon Center

The silicon atom in 3-chloropropyltrichlorosilane is bonded to three chlorine atoms, which are excellent leaving groups. This structure makes the silicon center highly susceptible to nucleophilic attack, leading to the substitution of the chloro groups.

Hydrolysis Reactions and Silanol (B1196071) Formation

The silicon-chlorine bonds in this compound are highly susceptible to hydrolysis. In the presence of water, the compound readily reacts to replace the chlorine atoms with hydroxyl (-OH) groups, forming 3-chloropropylsilanetriol (B12792381) (Cl(CH₂)₃Si(OH)₃) and releasing hydrogen chloride (HCl) as a byproduct. innospk.comresearchgate.net This reaction is typically rapid and highly exothermic.

The hydrolysis process can be controlled by factors such as the concentration of water, temperature, and pH. researchgate.netresearchgate.net The resulting silanetriols are often unstable and prone to self-condensation, but under controlled, slightly acidic conditions, crystalline 3-chloropropylsilanetriol can be isolated. researchgate.netresearchgate.net The formation of silanols is a critical first step in the production of many silicone-based materials. iipseries.org The rate of hydrolysis can be influenced by the nature of the alkyl group attached to the silicon atom. researchgate.net

Condensation Reactions to Form Siloxane Bonds

The silanol groups formed during hydrolysis are highly reactive and can undergo condensation reactions with each other. libretexts.org In these reactions, two silanol groups combine to form a siloxane bond (Si-O-Si), eliminating a molecule of water. researchgate.net This process is the fundamental reaction for the formation of silicones.

The self-condensation of 3-chloropropylsilanetriol can lead to various structures, from simple dimers like 1,3-di(3-chloropropyl)-1,1,3,3-tetrahydroxydisiloxane to larger oligomers and polymers. researchgate.netresearchgate.net The condensation process is subject to acid-base catalysis, and controlling the pH is crucial to manage the reaction rate and the structure of the resulting products. researchgate.net

Alkoxylation and Transesterification Reactions (e.g., formation of 3-chloropropyltrimethoxysilane)

Beyond hydrolysis, the silicon-chlorine bonds can react with alcohols in a process known as alkoxylation to form alkoxysilanes. frontiersin.orgballestra.com A prominent example is the reaction of this compound with an alcohol like methanol (B129727) or ethanol (B145695) to produce 3-chloropropyltrialkoxysilanes, such as 3-chloropropyltrimethoxysilane (B1208415) or 3-chloropropyltriethoxysilane, respectively. chemicalbook.comchemicalbook.comgoogle.comgoogle.com This esterification reaction is a key industrial process for producing precursors for silane (B1218182) coupling agents. google.comgoogle.com

The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the silicon center, displacing a chloride ion. This is typically repeated until all three chlorine atoms are substituted. The process releases hydrogen chloride, which can be removed to drive the reaction to completion. google.comgoogle.com These alkoxylation reactions can be performed under various conditions, including in the vapor phase or in solution, and are often carried out in continuous reactor systems for industrial production. frontiersin.orggoogle.com

Below is a table summarizing typical reaction pathways for the synthesis of 3-chloropropyltrialkoxysilanes.

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions |

| This compound | Methanol | 3-Chloropropyltrimethoxysilane | Heat, pressure, removal of HCl chemicalbook.comgoogle.com |

| This compound | Ethanol | 3-Chloropropyltriethoxysilane | Heat, pressure, removal of HCl chemicalbook.comgoogle.com |

| 3-Chloropropene | Triethoxysilane | 3-Chloropropyltriethoxysilane | Ru-B/γ-Al2O3 catalyst, 115°C chemicalbook.com |

Formation of Polysiloxanes and Silsesquioxanes

Through controlled hydrolysis and condensation reactions, this compound serves as a monomer for the synthesis of more complex macromolecular structures like polysiloxanes and silsesquioxanes. researchgate.netmdpi.comrsc.org

Polysiloxanes are polymers with a repeating Si-O backbone. Linear or branched polysiloxanes bearing the 3-chloropropyl group can be synthesized, which retain the reactive chlorine atom for further functionalization. researchgate.netmdpi.comresearchgate.netrsc.org

Silsesquioxanes are a specific class of organosilicon compounds with the empirical formula [RSiO₃/₂]n. wikipedia.org The hydrolysis and condensation of this compound or its alkoxide derivatives can lead to the formation of polyhedral oligomeric silsesquioxanes (POSS) where the R group is 3-chloropropyl. researchgate.netwikipedia.org These cage-like molecules, such as octa(3-chloropropylsilsesquioxane) ([Cl(CH₂)₃SiO₃/₂]₈), possess a rigid inorganic silica (B1680970) core and an organic exterior functionalized with chloropropyl groups. iipseries.orgwikipedia.orgmdpi.comvt.edu The synthesis often involves carefully controlled reaction conditions to favor the formation of these well-defined cage structures over random polymeric networks. researchgate.netwikipedia.org

Reactions at the Chloropropyl Moiety

The carbon-chlorine bond at the end of the propyl chain is a versatile functional group that can undergo a variety of transformations, most notably nucleophilic substitution reactions. scribd.comasccollegekolhar.inlibretexts.orglibretexts.orgyoutube.com This allows for the introduction of a wide array of organic functionalities onto the silane, siloxane, or silsesquioxane backbone.

Nucleophilic Substitution Reactions of the Chlorine Atom

The chlorine atom in the 3-chloropropyl group acts as a leaving group and can be displaced by a wide range of nucleophiles. cfmats.com This reaction is fundamental to the role of chloropropyl-functionalized silanes as intermediates in the synthesis of other functional silanes. cfmats.com

Common nucleophiles include:

Amines: Reaction with ammonia (B1221849) or primary/secondary amines yields aminopropylsilanes. For example, 3-aminopropyltrimethoxysilane (B80574) can be synthesized from 3-chloropropyltrimethoxysilane. cfmats.com

Thiols: Thiolates can displace the chloride to form mercaptopropylsilanes, such as 3-mercaptopropyltrimethoxysilane. cfmats.com

Cyanides: The introduction of a cyano group is possible through reaction with cyanide salts.

Azides: Sodium azide (B81097) can be used to introduce the azido (B1232118) group, which can then be used in "click" chemistry reactions. mdpi.com

Alcohols/Phenols: Alkoxides or phenoxides can react to form ether linkages.

These substitution reactions are typically performed on the more stable alkoxysilane derivatives (e.g., 3-chloropropyltrimethoxysilane) rather than the highly reactive trichlorosilane (B8805176). cfmats.com The resulting organofunctional silanes are widely used as coupling agents, adhesion promoters, and surface modifiers in a vast range of materials and applications. For instance, the quaternization of dimethyl-n-octylamine by octa(3-chloropropylsilsesquioxane) is a key step in creating antimicrobial silsesquioxanes. wikipedia.org

The table below provides examples of functional silanes synthesized via nucleophilic substitution on a 3-chloropropylsilane precursor.

| Precursor | Nucleophile | Product |

| 3-Chloropropyltrimethoxysilane | Ammonia | 3-Aminopropyltrimethoxysilane cfmats.com |

| 3-Chloropropyltrimethoxysilane | Sodium hydrosulfide | 3-Mercaptopropyltrimethoxysilane cfmats.com |

| 3-Chloropropyltrimethoxysilane | Glycidol precursor | 3-Glycidoxypropyltrimethoxysilane cfmats.com |

| 3-Chloropropyltrimethoxysilane | Methacrylic acid precursor | 3-Methacryloxypropyltrimethoxysilane cfmats.com |

| Octa(3-chloropropylsilsesquioxane) | Dimethyl-n-octylamine | Quaternized antimicrobial silsesquioxane wikipedia.org |

Polymerization Reactions Involving the Chloropropyl Group

The chloropropyl group can serve as an active site for initiating polymerization, allowing for the growth of polymer chains directly from the silane molecule, a technique broadly known as "grafting from". psecommunity.orgnih.govwikipedia.org This is particularly useful for modifying surfaces, where the silane acts as an anchor, and the chloropropyl group initiates the formation of a dense layer of polymer brushes.

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique well-suited for this purpose. wikipedia.org The carbon-chlorine bond in the 3-chloropropyl group can act as an initiator for ATRP in the presence of a suitable transition metal catalyst (e.g., a copper-ligand complex). core.ac.uk When this compound is immobilized on a surface, the pendant chloro groups become surface-bound ATRP initiators. sigmaaldrich.com The addition of a monomer and the catalyst system triggers the growth of well-defined polymer chains from the surface, enabling precise control over the thickness, density, and composition of the grafted polymer layer.

Alternatively, the chloropropyl group can be chemically converted into other polymerizable functionalities for use in "grafting to" or "grafting through" approaches. nih.govcmu.edu For example, it can be converted to a methacrylate (B99206) group, which can then participate in conventional free-radical polymerization. cfmats.com

Table 3: Polymerization Strategies Involving the 3-Chloropropyl Group

| Strategy | Role of Chloropropyl Group | Polymerization Method | Example Monomers |

|---|---|---|---|

| "Grafting From" | Alkyl Halide Initiator | Atom Transfer Radical Polymerization (ATRP) | Styrene, (Meth)acrylates, Acrylamide |

| "Grafting To" / "Grafting Through" | Precursor to a polymerizable group (e.g., methacrylate) | Free-Radical Polymerization | N/A (Group is converted first) |

Advanced Materials Science Applications and Functionalization Research

Surface Modification and Interfacial Science

The dual reactivity of 3-chloropropyltrichlorosilane makes it an indispensable compound for altering the surface properties of various substrates, impacting interfacial adhesion, and enabling the tailored functionalization of materials.

The primary function of this compound in surface science is its ability to form self-assembled monolayers (SAMs) on hydroxylated surfaces like silicon dioxide (SiO₂), glass, and metal oxides. This process is fundamental to its role as a coupling agent and surface functionalization molecule. The formation of a SAM is a multi-step process initiated by the high reactivity of the trichlorosilyl (B107488) group.

The mechanism involves the hydrolysis of the Si-Cl bonds in the presence of trace amounts of water, typically from the substrate surface or ambient moisture, to form reactive silanol (B1196071) (-SiOH) groups. These silanol groups then undergo a condensation reaction with the hydroxyl (-OH) groups present on the surface of the inorganic substrate. This reaction results in the formation of strong, stable, and covalent siloxane (Si-O-Si) bonds that anchor the molecule to the surface. As neighboring molecules assemble on the surface, they can also form cross-links with each other, creating a dense, ordered, and thin film. semanticscholar.orgnsf.gov This process leaves the chloropropyl group oriented away from the substrate, available for further chemical reactions.

Table 1: Mechanism of SAM Formation with this compound

| Step | Description | Chemical Transformation |

| 1. Hydrolysis | The trichlorosilyl (-SiCl₃) group reacts with surface moisture. | -SiCl₃ + 3H₂O → -Si(OH)₃ + 3HCl |

| 2. Condensation | The newly formed silanol groups react with hydroxyl groups on the substrate surface (Substrate-OH). | -Si(OH)₃ + HO-Substrate → Substrate-O-Si(OH)₂ + H₂O |

| 3. Covalent Bonding & Cross-linking | Stable siloxane (Si-O-Si) bonds are formed, anchoring the molecule. Adjacent molecules can also cross-link. | Further condensation reactions form a networked monolayer. |

A significant application of this compound is as a coupling agent or adhesion promoter, particularly in composite materials, coatings, and adhesives where strong bonding between dissimilar materials is required. innospk.cominnospk.com It effectively bridges the interface between an inorganic substrate (like glass fibers or fillers) and an organic polymer matrix. gelest.com

The trichlorosilyl end of the molecule forms durable covalent bonds with the inorganic surface as described above. gelest.com The exposed chloropropyl group at the other end can then interact with the organic phase. This interaction can occur through several mechanisms, including chemical reaction (e.g., nucleophilic substitution) with the polymer or by physically entangling with the polymer chains, thereby improving compatibility and interfacial adhesion. This molecular-level connection enhances the mechanical properties, durability, and resistance to environmental factors like moisture for the composite material. innospk.cominnospk.com

Organosilanes, including chlorosilanes, are widely used to create water-repellent or hydrophobic surfaces. innospk.comulprospector.com While the chloropropyl group itself is not intensely hydrophobic, the formation of a dense, well-organized self-assembled monolayer of this compound on a substrate can significantly reduce the surface energy. This creates a surface that exhibits hydrophobic characteristics, meaning it repels water. innospk.comulprospector.com

The development of these coatings relies on creating a low-energy surface, often combined with specific micro- or nanoscopic roughness. ulprospector.commdpi.com this compound can be used as a primary layer in a multi-step coating process. google.com After the initial silanization, the reactive chloro- group can be further modified with longer alkyl or fluorinated chains to achieve superhydrophobicity, where water contact angles exceed 150 degrees. google.com

The ability to form a stable SAM with an outward-facing reactive group makes this compound a valuable tool for the covalent immobilization of various nano- and micro-objects onto surfaces. Once the surface is treated and presents a layer of chloropropyl groups, these groups act as chemical "handles" for subsequent reactions.

This functionalized surface can be used to attach a wide array of molecules or particles, including:

Biomolecules: The chloro- group can be displaced by nucleophilic groups (like amines or thiols) found in proteins, enzymes, or DNA, which is a key step in the fabrication of biosensors and bioanalytical platforms. researchgate.netnih.gov

Catalysts: Homogeneous catalysts can be anchored to a solid support, preventing them from leaching into the product stream and allowing for easier recovery and reuse. gelest.com

Nanoparticles: Modifying surfaces with this compound can improve the dispersion and stability of nanoparticles in composites or be used to bind specific nanoparticles to a substrate for applications in electronics or diagnostics.

This strategy of surface functionalization is critical for creating advanced materials with highly specific surface properties and functionalities. nih.govresearchgate.net

Polymer and Composite Materials Development

Beyond surface modification, this compound is a foundational chemical intermediate in the synthesis of more complex materials.

This compound is a key starting material for the synthesis of other specialized organosilanes and silicone polymers. innospk.com Its utility as a precursor stems from the different reactivities of its two functional groups. For instance, it can be reacted with alcohols (e.g., methanol (B129727) or ethanol) to convert the highly reactive trichlorosilyl group into a more moderately reactive trialkoxysilyl group (e.g., trimethoxysilyl or triethoxysilyl). This reaction yields compounds like 3-chloropropyltrimethoxysilane (B1208415), which are often preferred as coupling agents in certain industrial applications due to their easier handling and less aggressive reaction byproducts. innospk.com This role as a versatile intermediate makes it a fundamental component in the broader production chain of advanced silicon-based materials. innospk.cominnospk.com

Synthesis of Silane (B1218182) Coupling Agents

This compound is a pivotal intermediate in the synthesis of a variety of functional silane coupling agents. silicone-surfactant.comgoogle.com These organosilicon compounds are characterized by a general structure, RSiX₃, where 'R' is an organofunctional group and 'X' represents a hydrolyzable group, such as a chloro or alkoxy group. The synthesis process typically involves the hydrosilylation of an unsaturated olefin containing a reactive group with trichlorosilane (B8805176) (HSiCl₃), followed by alcoholysis. silicone-surfactant.com Specifically, this compound is synthesized through the platinum-catalyzed addition of trichlorosilane to allyl chloride (3-chloropropene). silicone-surfactant.com

This intermediate can then be converted to other valuable silane coupling agents. For instance, it is a key raw material for producing 3-chloropropyltrialkoxysilanes, such as 3-chloropropyltriethoxysilane and 3-chloropropyltrimethoxysilane, through an esterification reaction with the corresponding alcohol. google.com These trialkoxysilanes, in turn, serve as precursors for a wide range of other silane coupling agents, including those with amino, mercapto, and acryloyloxy functionalities. google.com

The general mechanism for the action of these silane coupling agents involves the hydrolysis of the alkoxy groups to form reactive silanol groups (-SiOH). These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates like glass, silica (B1680970), and metal oxides, forming stable covalent siloxane bonds (Si-O-Si). gelest.com This anchors the silane to the inorganic surface, while the organofunctional group remains available to react and form covalent bonds with an organic polymer matrix. gelest.comdakenchem.com This dual reactivity allows silane coupling agents to act as a molecular bridge, enhancing adhesion and compatibility between dissimilar materials. dakenchem.com

Applications in Adhesives, Sealants, and Coatings

In the realm of adhesives, sealants, and coatings, silane coupling agents derived from this compound function as crucial adhesion promoters. dakenchem.comspecialchem.com Their primary role is to improve the bond between organic polymers and inorganic substrates. specialchem.com The incorporation of these additives enhances the resistance of the coating to being removed from the substrate, a critical factor for long-term protection and performance. specialchem.com

The mechanism of adhesion promotion involves the silane forming a durable "chemical bridge" at the interface of the adhesive or coating and the substrate. specialchem.com Organofunctional silanes improve the adhesion between the organic liquid coating and the inorganic substrate by forming permanent and strong bonds. specialchem.com They can be either blended into the adhesive formulation or applied as a primer to the substrate surface. sisib.com When used as a primer, a dilute solution of the silane is applied to the surface, and after the solvent evaporates, the silane molecules are positioned at the interface to facilitate bonding. sisib.com

The effectiveness of these silanes is particularly notable in moisture-curable silylated polymer systems used on substrates like concrete, where they can provide strong adhesion even on wet surfaces. google.com The silanol groups of the hydrolyzed silane bond with the substrate, while the organofunctional group reacts with the polymer matrix, leading to improved bond strength and hydrolytic stability. specialchem.com

Table 1: Methods of Application for Silane Adhesion Promoters

| Application Method | Description | Advantages | Disadvantages |

| Integral Blend | The silane is mixed directly into the coating, adhesive, or sealant formulation. sisib.com | Good for crosslinking and adhesion promotion; convenient one-step process. sisib.com | Potential for silane hydrolysis and condensation during storage, affecting shelf life. sisib.com |

| Primer | The silane is applied as a dilute solution to the substrate before the application of the coating. sisib.com | Highly efficient use of the silane for adhesion promotion as it is concentrated at the interface. sisib.com | Requires a two-step application process; does not contribute significantly to resin crosslinking. sisib.com |

Role in Rubber Products and Glass Fiber Reinforced Materials

Silane coupling agents are instrumental in the manufacturing of rubber products and glass fiber reinforced materials, where they enhance the compatibility and adhesion between the inorganic reinforcement (like glass fibers) and the organic rubber or polymer matrix. silicone-surfactant.comusi-chemical.com The surface of glass fibers is hydrophilic and inherently incompatible with most organic polymers, which are hydrophobic. This incompatibility can lead to poor stress transfer at the interface, compromising the mechanical properties of the composite material.

The application of silane coupling agents can be done either during the manufacturing of the glass fibers or by treating the woven fiber cloth before it is impregnated with the resin. usi-chemical.com In rubber composites, the addition of silane-treated glass fibers can improve properties such as skid resistance.

Preparation of Poly(silmethylene) as Precursors for Silicon Carbide (SiC) Fibers

This compound serves as a starting material for the synthesis of poly(silmethylene), a preceramic polymer that can be pyrolyzed to produce silicon carbide (SiC) fibers. najah.edudoaj.org SiC fibers are valued for their potential as lightweight construction materials in applications requiring high strength and modulus at elevated temperatures. najah.edu

A method has been developed for the production of poly(silmethylene) from this compound. The synthesis involves a Grignard reaction, where this compound is reacted with magnesium in ether. najah.edu This is followed by a series of steps to form the poly(silmethylene) polymer. The yield of this reaction is notably influenced by the duration and intensity of stirring during the synthesis. najah.edu

The resulting poly(silmethylene) polymer can then be converted into silicon carbide through pyrolysis. Thermal Gravimetric Analysis (TGA) of the polymer has shown that it can yield up to 70% of its weight as a ceramic material upon pyrolysis at 900°C. najah.edudoaj.org This high ceramic yield is a significant advantage over some other precursor systems. The structure of the synthesized poly(silmethylene) has been investigated using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. najah.edudoaj.org The properties of the final SiC fibers, such as their tensile strength and thermal stability, are dependent on the characteristics of the precursor polymer and the pyrolysis conditions. osti.govmdpi.com

Table 2: Synthesis and Pyrolysis of Poly(silmethylene) from this compound

| Step | Reactants/Conditions | Product | Key Findings |

| Polymer Synthesis | This compound, Magnesium, Ether | Poly(silmethylene) | The reaction yield is sensitive to stirring time and speed, with vigorous stirring for 5 days yielding 54%. najah.edu |

| Pyrolysis | Poly(silmethylene), High temperature (e.g., 900°C) | Silicon Carbide (SiC) | Achieves a ceramic yield of up to 70% as determined by TGA. najah.edudoaj.org |

Silica Polyamine Composites (SPCs) and Their Applications

This compound is a key reagent in the synthesis of silica polyamine composites (SPCs), which are advanced materials used for the recovery and removal of metal ions from aqueous solutions. researchgate.netunito.it These composites are organic-inorganic hybrid materials that combine the high ligand loading capacity of polymers with the robust and porous nature of silica gel. researchgate.net

The synthesis of SPCs involves the silanization of a silica gel surface, which is then grafted with a polyamine. This compound acts as the "anchor" silane, covalently bonding to the silica surface and providing a reactive chloropropyl group for the subsequent attachment of the polyamine. researchgate.net

Research has shown that the efficiency of these composites can be enhanced by co-silanizing the silica surface with a mixture of this compound and a diluent silane, such as methyltrichlorosilane. researchgate.netunito.it By creating a mixed silane surface layer, the number of anchor points for the polyamine is reduced. This leads to an increase in the number of "free amines" in the grafted polymer, which in turn enhances the metal uptake capacity and/or improves the kinetics of metal ion capture. researchgate.netunito.it These composites have shown effectiveness in various applications, including the separation of lanthanides, the recovery of valuable metals from acid mine drainage, and the removal of arsenic and selenium. researchgate.net

Table 3: Effect of Mixed Silanization on SPC Performance

| Silane Composition | Effect on Surface | Impact on Metal Recovery |

| 100% this compound | High density of anchor points for polyamine. | Lower number of free amines, potentially limiting metal capacity. |

| Mixture of this compound and Methyltrichlorosilane | Reduced density of anchor points, improved surface coverage. researchgate.netunito.it | Increased number of free amines, leading to higher metal capacity and/or improved capture kinetics. researchgate.netunito.it |

Development of Novel Soluble Polysilsesquioxanes

This compound is a precursor for the synthesis of monomers used in the development of novel soluble polysilsesquioxanes. nih.govmdpi.com These are a class of organosilicon polymers with a ladder-like or cage-like structure, represented by the general formula (RSiO₁.₅)ₙ. They are of interest for their thermal stability and potential applications in advanced materials, such as functional coatings. nih.gov

The synthesis pathway often involves the initial conversion of this compound to an alkoxylated derivative, such as (3-chloropropyl)trimethoxysilane or (3-chloropropyl)triethoxysilane. nih.govmdpi.com This is achieved through an alkoxylation reaction. nih.gov The resulting chloropropyl-functionalized alkoxysilane can then be further modified. For example, the chlorine atom can be substituted with a functional group, such as a glutarimide (B196013) or phthalimide (B116566) group, through a nucleophilic substitution reaction. nih.govmdpi.com

The functionalized monomer then undergoes hydrolytic polycondensation to form the soluble polysilsesquioxane. nih.govmdpi.com This process involves the hydrolysis of the alkoxy groups to silanols, followed by condensation to form a siloxane (Si-O-Si) backbone. mdpi.com The properties of the resulting polymer, such as its molecular weight and solubility, can be influenced by the reaction conditions, including pH. nih.gov These novel polysilsesquioxanes have been shown to form transparent film coatings with high thermal stability and resistance to ultraviolet radiation. nih.gov

Organosilanes in Microplastic Removal (Agglomeration-Fixation)

This compound is one of the organosilanes that has been investigated for the removal of microplastics from water using a technique known as agglomeration-fixation. mdpi.comresearchgate.net This process involves two main steps. First, the organosilane attaches to the surface of microplastic particles, causing them to agglomerate into larger, more easily removable masses. mdpi.com This is followed by a chemical fixation step, where the reactive groups of the organosilane undergo a water-induced sol-gel process to form a solid hybrid silica gel that encapsulates and immobilizes the microplastic particles. mdpi.com

The effectiveness of this removal process is highly dependent on the interaction between the organic group of the silane and the surface chemistry of the microplastic polymer. mdpi.com Studies have shown that the polar chloropropyl group of this compound has a strong interaction with polar polymers like polyvinyl chloride (PVC), leading to high removal efficiencies. mdpi.com However, for non-polar polymers such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), the interaction is weak, and agglomeration may not occur. mdpi.com This highlights the potential for tailoring the organic group of the organosilane to target specific types of microplastics. While effective for certain polymers, the potential ecotoxicological hazards associated with chlorinated hydrocarbons may limit the practical application of this compound for environmental remediation. mdpi.com

Table 4: Removal Efficiency of this compound for Different Microplastics

| Microplastic Polymer | Polarity | Removal Efficiency (%) | Observations |

| Polyvinyl Chloride (PVC) | Polar | 80.7 | Strong interaction between the polar chloropropyl group and the PVC surface. mdpi.com |

| Polyester (PES) | Polar | 72.8 | Effective removal due to favorable interactions. mdpi.com |

| Polyamide (PA) | Polar | 54.4 | Moderate removal efficiency. mdpi.com |

| Polyethylene (PE) | Non-polar | 0 | No agglomerate formation observed due to the lack of interaction with the non-polar surface. mdpi.com |

| Polypropylene (PP) | Non-polar | 0 | No agglomerate formation observed. mdpi.com |

Catalysis and Pharmaceutical Research

Role as Catalyst or Catalyst Precursor in Hydrosilylation Reactions

This compound is a significant organosilicon compound primarily synthesized through the hydrosilylation of allyl chloride with trichlorosilane. This reaction is a cornerstone of the silicon industry, with production volumes exceeding 10,000 tons annually, highlighting its role as a key intermediate in the manufacturing of various silane coupling agents. nih.govmagtech.com.cn The efficiency and selectivity of this industrial-scale synthesis are critically dependent on the catalyst employed.

Traditionally, platinum-based catalysts, such as Speier's and Karstedt's catalysts, have been the industry standard for this process. magtech.com.cn However, these platinum catalysts can be associated with low selectivity and the formation of undesirable byproducts. magtech.com.cn Research has focused on modifying platinum complexes with various ligands and immobilizing them on supports to improve performance. magtech.com.cn The reaction mechanism, often described by the Chalk-Harrod mechanism, involves several steps: oxidative addition of the hydrosilane to the platinum center, coordination of the alkene, migratory insertion of the alkene into the platinum-hydride bond, and finally, reductive elimination of the this compound product. rsc.org The nature of the catalytic system and reaction conditions, such as the mode of substrate addition, significantly influence the yield and selectivity of the desired product. icm.edu.pl

More recent research has explored alternatives to conventional platinum catalysts to enhance efficiency and address limitations like functional group compatibility. nih.gov A notable advancement is the use of a Rhodium(I) catalyst, [RhCl(dppbzF)]2, which has demonstrated significantly improved efficiency and selectivity in the hydrosilylation of allyl chloride. nih.gov This rhodium-based system achieves a selectivity of over 99% and a turnover number (TON) of 140,000, showcasing a substantial improvement over traditional platinum catalysts. nih.gov

The development of more efficient and selective catalysts for the synthesis of this compound is an ongoing area of research, driven by the compound's industrial importance.

| Catalyst Type | Common Examples | Key Research Findings |

| Platinum-Based | Speier's Catalyst (H₂PtCl₆), Karstedt's Catalyst | Widely used in industry, but can exhibit low selectivity and lead to byproduct formation. magtech.com.cn Modifications to ligands and immobilization on supports are strategies to improve performance. magtech.com.cn |

| Rhodium-Based | [RhCl(dppbzF)]₂ | Demonstrates superior selectivity (>99%) and efficiency (TON up to 140,000) compared to conventional platinum catalysts. nih.gov |

Exploration in Drug Delivery Systems and Biocompatibility Enhancement

The direct application of this compound in drug delivery systems or for biocompatibility enhancement is not extensively documented in current research literature. However, its role as a crucial precursor for other functionalized silanes that are used in these biomedical applications is well-established. innospk.comnbinno.com Organosilanes derived from this compound, such as (3-chloropropyl)trimethoxysilane (CPTMO) and 3-chloropropyltriethoxysilane (CPTES), are employed to modify the surfaces of biomaterials and nanoparticles. nbinno.comnih.gov

For instance, 3-chloropropyltriethoxysilane is used for the surface modification of titanium alloys to improve the adhesion of bioactive peptides, which is a critical step in enhancing the biocompatibility of medical implants. nih.gov Similarly, derivatives of this compound are used to functionalize nanoparticles for potential applications in targeted drug delivery. nbinno.com The utility of these related compounds stems from their ability to form stable covalent bonds with surfaces containing hydroxyl groups, thereby creating a platform for the subsequent attachment of biomolecules.

While this compound is a key building block in the synthesis of these surface-modifying agents, research has predominantly focused on the application of its less reactive trialkoxy derivatives in biomedical contexts.

Functionalization in Organic Electronics (e.g., OFETs)

In the field of organic electronics, the performance of devices such as Organic Field-Effect Transistors (OFETs) is highly dependent on the interface between the organic semiconductor and the dielectric layer. arxiv.org Surface functionalization using self-assembled monolayers (SAMs) of organosilanes is a widely adopted strategy to tailor the electronic properties of this interface. arxiv.orgutah.edu Trichlorosilanes are particularly effective for forming dense and stable SAMs on surfaces with hydroxyl groups, like silicon dioxide (SiO₂), a common gate dielectric. arxiv.org

The formation of an organosilane SAM on the dielectric surface can significantly influence the performance of an OFET. arxiv.org Research has shown that the growth of organosilane SAMs on the surface of organic semiconductors can lead to a dramatic increase in the surface conductivity of these materials. arxiv.orgarxiv.org This is attributed to the molecular dipoles of the SAM, which can induce a high density of mobile charge carriers in the organic semiconductor. arxiv.org

Characterization Techniques in 3 Chloropropyltrichlorosilane Research

Spectroscopic Methods

Spectroscopy is fundamental to the study of 3-Chloropropyltrichlorosilane, offering insights into its electronic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ²⁹Si NMR)

NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound by probing the magnetic environments of its ¹H, ¹³C, and ²⁹Si nuclei.

¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms within the propyl chain. The electronegativity of the chlorine atom and the trichlorosilyl (B107488) group significantly influences the chemical shifts of the adjacent methylene (B1212753) (-CH₂-) groups, causing them to appear at distinct downfield positions.

¹³C NMR: The carbon-13 NMR spectrum reveals three distinct signals corresponding to the three carbon atoms of the propyl chain. The position of each signal is determined by the carbon's proximity to the electron-withdrawing chloro- and trichlorosilyl groups. qorganica.esbhu.ac.in The carbon bonded to the silicon atom (C1) and the carbon bonded to the chlorine atom (C3) are shifted significantly downfield compared to the central carbon (C2). qorganica.escompoundchem.comoregonstate.edu

²⁹Si NMR: Silicon-29 NMR is particularly valuable for characterizing organosilicon compounds. huji.ac.ilunige.ch For this compound, a single resonance is expected in the region characteristic of silicon atoms bonded to three chlorine atoms and one carbon atom. rsc.orgresearchgate.net The precise chemical shift provides direct evidence of the trichlorosilyl group's chemical environment. huji.ac.il

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Key Influences |

|---|---|---|---|

| ¹H | -CH₂-SiCl₃ | ~1.5 - 2.0 | Adjacent to SiCl₃ group |

| ¹H | -CH₂- | ~2.0 - 2.5 | Central methylene group |

| ¹H | -CH₂-Cl | ~3.5 - 3.8 | Adjacent to electronegative Cl atom |

| ¹³C | -CH₂-SiCl₃ | ~25 - 30 | Shielded by Si, deshielded by three Cl on Si |

| ¹³C | -CH₂- | ~27 - 32 | Central alkyl carbon |

| ¹³C | -CH₂-Cl | ~45 - 50 | Deshielded by electronegative Cl atom |

| ²⁹Si | -SiCl₃ | ~10 - 15 | R-SiCl₃ environment |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation corresponding to specific molecular vibrations. vscht.cz The spectrum displays characteristic bands that confirm the presence of the alkyl chain, the C-Cl bond, and the Si-Cl bonds. gelest.comresearchgate.netijera.com

Key vibrational bands for this compound include:

C-H Stretching: Aliphatic C-H stretching vibrations from the propyl chain typically appear just below 3000 cm⁻¹.

CH₂ Bending: Scissoring and rocking vibrations of the methylene groups are observed in the 1450-1300 cm⁻¹ region.

C-Cl Stretching: The vibration of the carbon-chlorine bond gives rise to a characteristic absorption in the fingerprint region, generally between 800 and 600 cm⁻¹. researchgate.net

Si-Cl Stretching: The strong, asymmetric and symmetric stretching vibrations of the Si-Cl bonds in the trichlorosilyl group are prominent in the spectrum, typically found in the 620-450 cm⁻¹ range. gelest.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (aliphatic) | 2960 - 2850 | Medium-Strong |

| CH₂ Bend (scissoring) | ~1450 | Medium |

| C-Cl Stretch | 800 - 600 | Strong |

| Si-Cl Stretch (asymmetric & symmetric) | 620 - 450 | Very Strong |

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of this compound and confirming its molecular weight. The gas chromatograph separates the compound from any impurities, and the mass spectrometer then ionizes the molecule, which fragments in a predictable manner. chemguide.co.uklibretexts.orglibretexts.orggbiosciences.com

The mass spectrum of this compound is characterized by:

Molecular Ion (M⁺): The peak corresponding to the intact molecule. Due to the presence of four chlorine atoms, a complex isotopic pattern is observed, with significant peaks for various combinations of ³⁵Cl and ³⁷Cl isotopes. docbrown.info

Fragmentation Pattern: Common fragmentation pathways include the loss of a chlorine radical (M-Cl)⁺, cleavage of the propyl chain, and loss of HCl. libretexts.org The most abundant fragment, or base peak, often results from a cleavage that forms a stable carbocation or silyl (B83357) cation.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of a material. ipfdd.de While not used to analyze the bulk liquid, XPS is crucial for studying substrates that have been modified with this compound. strath.ac.uk After application to a surface, the trichlorosilyl group hydrolyzes and condenses to form a polysiloxane film.

XPS analysis of such a film would reveal:

Si 2p: The binding energy of the Si 2p peak would be consistent with silicon in a siloxane (Si-O-Si) network, typically around 102-104 eV. researchgate.net

Cl 2p: The presence of the Cl 2p peak (around 200-201 eV) would confirm that the chloropropyl group is intact on the surface.

C 1s: The high-resolution C 1s spectrum can be deconvoluted to show components for C-C/C-H bonds (~285.0 eV) and the C-Cl bond at a higher binding energy (~286-287 eV).

O 1s: An O 1s signal would be present from the substrate and the newly formed siloxane bridges.

Thermal Analysis

Thermal analysis techniques are employed to study the effect of heat on this compound, providing information about its thermal stability and decomposition behavior.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.comeltra.comnih.goveltra.com For the volatile this compound monomer, TGA would show a single weight loss step corresponding to its evaporation at its boiling point.

The primary use of TGA in this context is to evaluate the thermal stability of materials after surface modification with the silane (B1218182). A typical TGA experiment on a treated substrate (e.g., silica (B1680970) or a polymer) would show an enhanced thermal stability compared to the untreated material. The decomposition of the grafted organosilane layer would be observed as a weight loss at a temperature higher than the evaporation temperature of the monomer, indicating its covalent attachment to the surface.

| Sample | Expected Thermal Event | Approximate Temperature Range (°C) | Interpretation |

|---|---|---|---|

| This compound (neat liquid) | Evaporation | 100 - 180 | Complete mass loss corresponding to boiling/evaporation. |

| Substrate + Grafted Silane Layer | Decomposition of Organic Moiety | 250 - 450 | Mass loss due to the thermal breakdown of the chloropropyl groups. |

| Substrate + Grafted Silane Layer | Siloxane Network Decomposition | > 500 | Further mass loss at higher temperatures from the degradation of the siloxane backbone. |

Microscopic and Diffraction Techniques in this compound Research

The characterization of surfaces and materials modified with this compound is crucial for understanding the outcomes of its application in research and industry. Microscopic and diffraction techniques are pivotal in elucidating the structural and morphological changes that occur upon its use. These methods provide detailed insights into the crystalline nature, surface topography, and particle size distribution of materials functionalized with this silane.

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the crystallographic structure of a material. In the context of this compound research, XRD is primarily employed to analyze the crystalline structure of substrates or nanoparticles before and after surface modification with the silane. By comparing the diffraction patterns, researchers can assess whether the functionalization process has altered the crystalline integrity of the material.

When X-rays interact with a crystalline solid, they are diffracted at specific angles determined by the material's crystal lattice, in accordance with Bragg's Law. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

Detailed Research Findings:

In studies involving the functionalization of nanoparticles, such as zinc oxide (ZnO) or iron oxide (Fe₃O₄), with analogous silanes, XRD analysis is a standard characterization step. For instance, the XRD patterns of ZnO nanoparticles are typically analyzed to confirm that the wurtzite crystal structure is retained after the surface is coated with a silane layer. The absence of new peaks related to the silane itself is expected, as the amorphous silane layer is not thick enough to produce a distinct diffraction pattern. However, changes in peak intensity or the appearance of amorphous halos can indicate the presence of the coating.

| Material | Modification | Key XRD Finding |

|---|---|---|

| Zinc Oxide (ZnO) Nanoparticles | Functionalization with (3-aminopropyl)triethoxysilane | The characteristic peaks of the ZnO wurtzite structure are preserved, indicating no change in the crystalline core. |

| Iron Oxide (Fe₃O₄) Nanoparticles | Coating with (3-Chloropropyl)trimethoxysilane | The diffraction peaks corresponding to the magnetite crystal structure remain unchanged after surface modification. |

| Cellulose Nanofibrils | Surface modification with 3-aminopropyl triethoxysilane | A decrease in the crystallinity index is observed due to the contribution of the amorphous silane layer. |

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a sample's surface. In research involving this compound, AFM is instrumental in visualizing and quantifying the surface morphology of substrates, such as silicon wafers or glass slides, after the deposition of a silane layer.

The technique works by scanning a sharp tip, attached to a cantilever, across the sample surface. The deflections of the cantilever due to forces between the tip and the surface are measured and used to create a topographic map. AFM can achieve resolution down to the nanometer scale, making it ideal for studying self-assembled monolayers (SAMs) of silanes.

Detailed Research Findings:

Studies on the self-assembly of similar organosilanes, like 3-aminopropyltrimethoxysilane (B80574), on silicon substrates have utilized AFM to characterize the resulting films. These analyses reveal that the surface morphology is highly dependent on the reaction conditions. AFM images can show the formation of a smooth and uniform monolayer or the presence of aggregates and nodules, which can be several nanometers high and 50-100 nm in diameter. nih.gov

The root-mean-square (RMS) roughness is a key parameter obtained from AFM data, which quantifies the surface texture. For a bare silicon substrate, the RMS roughness is typically very low (on the order of angstroms). After silanization, an increase in RMS roughness can indicate the formation of a complete or partial silane layer. For example, the RMS roughness of a carboxyl-terminated 3-aminopropyltrimethoxysilane self-assembled monolayer was found to increase with longer modification times, indicating a more developed film structure.

| Substrate | Modification | Modification Time | RMS Roughness (nm) |

|---|---|---|---|

| Silicon | COOH-terminated APTMS SAM | 1 hour | 0.647 |

| Silicon | COOH-terminated APTMS SAM | 2 hours | 0.907 |

| Silicon | COOH-terminated APTMS SAM | 3 hours | 1.211 |

| Silicon | COOH-terminated APTMS SAM | 4 hours | 1.272 |

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy, is a technique used to determine the size distribution of small particles in suspension or polymers in solution. In the context of this compound research, DLS is particularly useful for characterizing the hydrodynamic diameter of nanoparticles before and after surface functionalization.

DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in a liquid. Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, leading to slower fluctuations. By analyzing these fluctuations, the diffusion coefficient of the particles can be determined, and from this, the hydrodynamic diameter can be calculated using the Stokes-Einstein equation.

Detailed Research Findings:

In the synthesis and modification of nanoparticles, DLS is a routine characterization method to monitor changes in particle size. For example, when silica nanoparticles are functionalized with 3-chloropropyltriethoxysilane to create hydrophobic coatings, DLS can be used to measure the size of the resulting particles in suspension. The results can show an increase in the hydrodynamic diameter after functionalization, confirming the presence of the silane layer on the nanoparticle surface.

The polydispersity index (PDI) is another important parameter obtained from DLS measurements, which indicates the breadth of the particle size distribution. A low PDI value (typically < 0.2) suggests a monodisperse or narrowly distributed population of nanoparticles, which is often desirable for controlled applications.

| Nanoparticle System | State | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |

|---|---|---|---|

| p(HEMA-ran-GMA) nanoparticles | Unfunctionalized | 220 | 0.107 |

| p(HEMA-ran-GMA) nanoparticles | Transferrin-functionalized | 285 | 0.045 |

| Silica Nanoparticles | Functionalized with 3-chloropropyltriethoxysilane | < 50 | Not Reported |

Theoretical and Computational Studies of 3 Chloropropyltrichlorosilane

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens to examine the electronic structure and reactivity of 3-Chloropropyltrichlorosilane. These ab initio and density functional theory (DFT) methods allow for the prediction of molecular properties and the exploration of reaction mechanisms with a high degree of accuracy.

Electronic Structure Analysis

The electronic structure of this compound is fundamental to its chemical behavior. The molecule consists of a propyl chain substituted with a chlorine atom at one end and a trichlorosilyl (B107488) (-SiCl₃) group at the other. The highly electronegative chlorine atoms bonded to the silicon atom create a significant electron-withdrawing effect, rendering the silicon atom highly electrophilic. This makes it susceptible to nucleophilic attack, a key step in its hydrolysis.

Computational studies on analogous organosilanes reveal the nature of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. For molecules with a trichlorosilyl group, the LUMO is typically centered on the silicon atom, specifically on the σ*-antibonding orbitals of the Si-Cl bonds. This indicates that the initial step of a nucleophilic attack, for instance by a water molecule during hydrolysis, will target the silicon center.

Table 1: Calculated Electronic Properties of a Model Trichlorosilane (B8805176)

| Property | Calculated Value | Significance |

| HOMO Energy | -9.5 eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |